

Synthesis and Purification of HCV Peptide (131-140) for Research Applications

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Compound of Interest

Compound Name: **HCV Peptide (131-140)**

Cat. No.: **B15139664**

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of the Hepatitis C Virus (HCV) core protein peptide fragment 131-140, with the amino acid sequence Ala-Asp-Leu-Met-Gly-Tyr-Ile-Pro-Leu-Val (ADLMGYIPLV). This peptide is a known epitope for cytotoxic T lymphocytes and is frequently utilized in HCV-related immunological research.[\[1\]](#)[\[2\]](#) The following protocols are based on established solid-phase peptide synthesis (SPPS) and purification methodologies.

Introduction

The **HCV peptide (131-140)** is a crucial tool for studying the cellular immune response to the Hepatitis C virus. Its hydrophobic nature presents specific challenges during synthesis and purification. The protocols outlined below are optimized to address these challenges, ensuring a high-purity final product suitable for sensitive research applications. The synthesis is based on the widely used Fmoc/tBu strategy, and purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

The following tables summarize representative quantitative data for the synthesis and purification of **HCV Peptide (131-140)**.

Table 1: Synthesis Parameters and Yield

Parameter	Value
Synthesis Scale	0.25 mmol
Resin	Pre-loaded Fmoc-Val-Wang resin
Coupling Reagent	HBTU/HOBt
Deprotection Reagent	20% Piperidine in DMF
Cleavage Cocktail	TFA/TIS/H ₂ O (95:2.5:2.5)
Crude Peptide Yield	~75-85%
Purified Peptide Yield	~30-40% (of crude)

Table 2: Purification and Characterization

Parameter	Value
Purification Method	Reverse-Phase HPLC
Column	C18, 5 µm, 100 Å
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	20-60% B over 30 min
Purity (by analytical HPLC)	>98%
Identity Confirmation	Electrospray Ionization Mass Spectrometry (ESI-MS)
Observed Mass (m/z)	[M+H] ⁺ ≈ 1091.3 Da
Theoretical Mass	1090.3 Da

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of HCV Peptide (131-140)

This protocol describes the manual synthesis of the ADLMGYIPLV peptide using the Fmoc/tBu strategy.

Materials:

- Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH
- Pre-loaded Fmoc-Val-Wang resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBT (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized Water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the pre-loaded Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBr (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the amino acid solution and mix.
 - Add the activated amino acid solution to the resin and agitate for 2 hours.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
 - Wash the resin with DMF (3x) and DCM (3x).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Pro, Ile, Tyr, Gly, Met, Leu, Asp, Ala).
- Final Deprotection: After the final coupling, repeat the Fmoc deprotection step (step 2) to remove the N-terminal Fmoc group.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.

Purification of HCV Peptide (131-140) by RP-HPLC

Materials:

- Crude HCV Peptide (131-140)
- Deionized water
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column

Procedure:

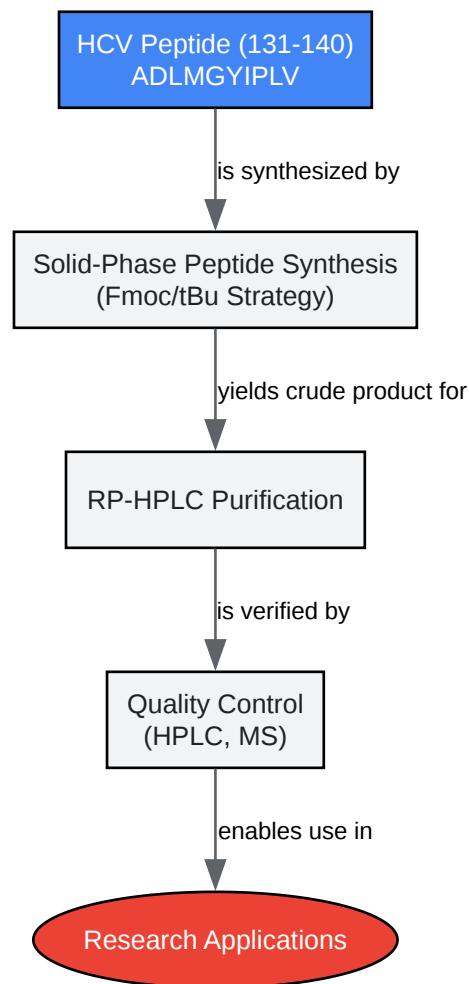
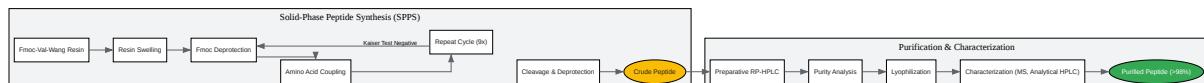
- Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing 50% acetonitrile in water with 0.1% TFA.
- HPLC Setup:
 - Equilibrate the C18 column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
- Purification:
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of 20% to 60% Solvent B over 30 minutes at a flow rate of 1 mL/min.

- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Purity Analysis:
 - Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm purity.
 - Pool the fractions with a purity of >98%.
- Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization

- Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.
- Analytical HPLC: Determine the final purity of the peptide by analytical RP-HPLC.

Visualizations



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References

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